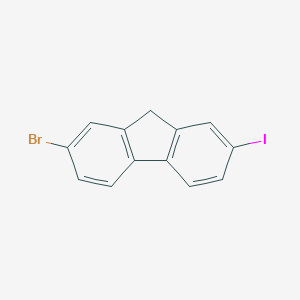

2-Bromo-7-iodo-9H-fluorene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-7-iodo-9H-fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrI/c14-10-1-3-12-8(6-10)5-9-7-11(15)2-4-13(9)12/h1-4,6-7H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWUPMAMGLLLLHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80558519 | |

| Record name | 2-Bromo-7-iodo-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80558519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123348-27-6 | |

| Record name | 2-Bromo-7-iodo-9H-fluorene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123348-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-7-iodofluorene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123348276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-7-iodo-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80558519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-7-iodo-9H-fluorene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.225.118 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-7-iodo-9H-fluorene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-Bromo-7-iodo-9H-fluorene (CAS No: 123348-27-6). This di-halogenated fluorene derivative is a valuable building block in organic synthesis, particularly for the development of novel materials for organic electronics and as an intermediate for pharmacologically active molecules.

Core Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₈BrI | PubChem[2] |

| Molecular Weight | 371.01 g/mol | PubChem[2] |

| CAS Number | 123348-27-6 | PubChem[2] |

| InChI Key | GWUPMAMGLLLLHO-UHFFFAOYSA-N | PubChem[2] |

| Canonical SMILES | C1C2=C(C=C(C=C2)Br)C3=C1C=C(C=C3)I | PubChem[2] |

| Appearance | White to Orange to Green powder to crystal | CymitQuimica[3] |

| Purity | 95.0% - 98% | CymitQuimica, Sigma-Aldrich[1][3] |

| Storage Temperature | Room Temperature | Sigma-Aldrich[1] |

Note: Most physical properties such as melting point, boiling point, and solubility are not experimentally determined in available literature. For a related compound, 2-Bromo-9,9-difluoro-7-iodo-9H-fluorene, a melting point of 141-145 °C has been reported.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in the reviewed literature. However, based on the synthesis of similar asymmetrically 2,7-disubstituted fluorenes, a plausible synthetic route starting from the readily available 2,7-dibromo-9H-fluorene can be proposed. This involves a selective monolithiation followed by iodination.

Proposed Synthesis of this compound:

Reaction Scheme:

Detailed Experimental Protocol:

-

Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 2,7-dibromo-9H-fluorene (1.0 eq) and anhydrous tetrahydrofuran (THF).

-

Monolithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. To this stirred solution, n-butyllithium (n-BuLi) (1.0 eq) is added dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is stirred at -78 °C for 1-2 hours.

-

Iodination: A solution of iodine (I₂) (1.1 eq) in anhydrous THF is prepared separately and added dropwise to the reaction mixture at -78 °C.

-

Quenching and Work-up: After the addition of iodine is complete, the reaction is allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce excess iodine.

-

Extraction: The aqueous layer is separated, and the organic layer is washed sequentially with saturated aqueous sodium thiosulfate, water, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Characterization: The structure and purity of the synthesized compound would be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Reactivity and Synthetic Utility

The key feature of this compound is the differential reactivity of the two halogen substituents. The carbon-iodine bond is significantly weaker and more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the C7 position, leaving the C2-bromo group intact for subsequent transformations.

This selective reactivity makes this compound a versatile building block for the synthesis of complex, asymmetrically substituted fluorene derivatives. Common cross-coupling reactions that can be selectively performed at the iodo position include:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.[4]

-

Heck Coupling: Reaction with alkenes to form substituted alkenes.[5]

-

Stille Coupling: Reaction with organostannanes.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

The following diagram illustrates the synthetic potential of this compound, highlighting the selective functionalization at the C7 position.

Caption: Synthetic pathways from this compound.

Potential Applications

Given the properties of the fluorene core and the versatility of its di-halogenated nature, this compound is a promising candidate for several applications:

-

Organic Electronics: Fluorene derivatives are well-known for their use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to their high fluorescence quantum yields and good charge transport properties.[6][7] The ability to introduce different functional groups at the C2 and C7 positions allows for the fine-tuning of the electronic and photophysical properties of the resulting materials.[8]

-

Drug Development: The fluorene scaffold is present in a number of biologically active compounds. Halogenated aromatic compounds are common in medicinal chemistry, and the bromo and iodo substituents can serve as handles for the introduction of various pharmacophores.[7] Research has shown that some fluorene derivatives exhibit antifungal and antibiofilm activity.[9]

-

Fluorescent Probes: The inherent fluorescence of the fluorene core makes its derivatives suitable for the development of fluorescent probes for biological imaging.[6]

Safety and Handling

This compound is classified as an irritant, causing skin and serious eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[1]

References

- 1. This compound | 123348-27-6 [sigmaaldrich.com]

- 2. This compound | C13H8BrI | CID 14290982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 123348-27-6: this compound | CymitQuimica [cymitquimica.com]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. Heck reaction - Wikipedia [en.wikipedia.org]

- 6. chemimpex.com [chemimpex.com]

- 7. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 8. nbinno.com [nbinno.com]

- 9. Fluorene derivatives as potent antifungal and antibiofilm agents against fluconazole-resistant Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Bromo-7-iodo-9H-fluorene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a feasible synthetic pathway for 2-Bromo-7-iodo-9H-fluorene, a valuable dihalogenated fluorene derivative. Such compounds are crucial building blocks in the development of materials for organic electronics and as intermediates in the synthesis of complex pharmaceutical agents. This document outlines a two-step synthesis commencing from 9H-fluorene, detailing the experimental protocols and presenting relevant quantitative data.

Synthetic Strategy

The synthesis of this compound is most effectively approached through a sequential halogenation of the fluorene core. The proposed route involves an initial selective monobromination at the C2 position, followed by a regioselective iodination at the C7 position. The bromine atom, being an ortho-, para-directing group, facilitates the introduction of the iodine atom at the desired C7 position in the second step.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-9H-fluorene

The initial step involves the electrophilic bromination of 9H-fluorene. Among various methods, the use of N-Bromosuccinimide (NBS) provides good yields and selectivity for monobromination.

Methodology:

-

In a round-bottom flask, 9H-fluorene is dissolved in a suitable solvent such as propylene carbonate or ethyl acrylate.

-

The solution is heated to approximately 60°C.

-

N-Bromosuccinimide (1.0 equivalent) is added to the heated solution in one portion.

-

The reaction mixture is stirred and allowed to cool to room temperature over a period of one to two hours.

-

Upon completion, the reaction mixture is poured into a large volume of water to precipitate the crude product.

-

The solid is collected by filtration, washed with water, and then dissolved in a suitable organic solvent like toluene.

-

The organic solution is washed with water to remove any remaining water-soluble impurities.

-

The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

The resulting solid is purified by recrystallization from an ethanol/water mixture to yield pure 2-Bromo-9H-fluorene.

Step 2: Synthesis of this compound

The second step is the regioselective iodination of the 2-Bromo-9H-fluorene intermediate. N-Iodosuccinimide (NIS) in the presence of a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA), is an effective reagent for this transformation.[1] The bromine substituent at the C2 position directs the incoming electrophilic iodine to the para position (C7).

Methodology:

-

To a solution of 2-Bromo-9H-fluorene in a suitable solvent like acetonitrile, a catalytic amount of trifluoroacetic acid is added.[1]

-

N-Iodosuccinimide (1.0-1.2 equivalents) is then added to the mixture.

-

The reaction is stirred at room temperature for a period of 4 to 16 hours, with the progress monitored by thin-layer chromatography (TLC).[2]

-

Once the starting material is consumed, the reaction mixture is concentrated under reduced pressure.[2]

-

The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.[2]

-

The organic layer is separated, washed with aqueous sodium thiosulfate solution to remove any unreacted iodine, followed by a brine wash.

-

The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

-

The crude product is then purified by column chromatography on silica gel to afford the final product, this compound.

Data Presentation

The following tables summarize the key quantitative data for the proposed synthetic route.

Table 1: Reagents and Conditions for the Synthesis of 2-Bromo-9H-fluorene

| Parameter | Value | Reference |

| Starting Material | 9H-Fluorene | [3] |

| Reagent | N-Bromosuccinimide (NBS) | [3] |

| Solvent | Propylene Carbonate | [3] |

| Temperature | 60°C then cool to RT | [3] |

| Reaction Time | 1 hour | [3] |

| Yield | ~95% | [3] |

Table 2: Reagents and Conditions for the Synthesis of this compound

| Parameter | Value | Reference |

| Starting Material | 2-Bromo-9H-fluorene | - |

| Reagent | N-Iodosuccinimide (NIS) | [1] |

| Catalyst | Trifluoroacetic Acid (TFA) | [1] |

| Solvent | Acetonitrile | [1][2] |

| Temperature | Room Temperature | [2] |

| Reaction Time | 4-16 hours | [2] |

| Yield | 70-85% (Estimated) | [2] |

Mandatory Visualization

The following diagram illustrates the synthetic workflow for this compound.

References

2-Bromo-7-iodo-9H-fluorene CAS number and identifiers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the chemical compound 2-Bromo-7-iodo-9H-fluorene, a key building block in the development of advanced organic electronic materials and a subject of interest in medicinal chemistry. This document outlines its chemical identifiers, physical properties, a representative synthesis protocol, and its application in the fabrication of organic light-emitting diodes (OLEDs).

Core Compound Identifiers and Properties

This compound is a halogenated aromatic hydrocarbon based on the fluorene core structure. The strategic placement of bromine and iodine atoms at the 2 and 7 positions, respectively, makes it a versatile precursor for selective cross-coupling reactions, enabling the synthesis of well-defined oligomers and polymers with tailored optoelectronic properties.

Below is a summary of the key identifiers and physicochemical properties for this compound.

| Identifier | Value | Reference |

| CAS Number | 123348-27-6 | [1] |

| Molecular Formula | C₁₃H₈BrI | [1] |

| Molecular Weight | 371.01 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| InChI | InChI=1S/C13H8BrI/c14-10-1-3-12-8(6-10)5-9-7-11(15)2-4-13(9)12/h1-4,6-7H,5H2 | [1] |

| InChIKey | GWUPMAMGLLLLHO-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)I | [1] |

| XLogP3 | 4.9 | [1] |

| Exact Mass | 369.88541 g/mol | [1] |

Experimental Protocols

Representative Synthesis of 2,7-Dihalogenated Fluorenes (Illustrative for this compound):

Step 1: Bromination of Fluorene to 2,7-Dibromofluorene

This step is based on the electrophilic aromatic substitution of fluorene.

-

Materials: Fluorene, N-Bromosuccinimide (NBS), Dimethylformamide (DMF).

-

Procedure:

-

In a round-bottom flask, dissolve fluorene in DMF.

-

Slowly add N-Bromosuccinimide (2.2 equivalents) to the solution in portions, while stirring in the dark at room temperature.

-

Continue stirring for 24 hours.

-

Pour the reaction mixture into water to precipitate the crude product.

-

Collect the precipitate by filtration, wash thoroughly with water, and dry under vacuum.

-

Purify the crude 2,7-dibromofluorene by recrystallization from a suitable solvent such as ethanol.

-

Step 2: Selective Iodination of 2,7-Dibromofluorene

This step would theoretically involve a halogen exchange reaction, which can be challenging to perform with high selectivity. A more practical approach for obtaining this compound would be through a multi-step synthesis involving protection and directed ortho-metalation strategies, which are beyond the scope of this general guide.

Application in Polymer Synthesis: Suzuki Polycondensation

This compound is a valuable monomer for creating conjugated polymers via palladium-catalyzed cross-coupling reactions like the Suzuki polycondensation. The differential reactivity of the C-I and C-Br bonds allows for sequential and selective reactions.

-

Materials: this compound, an appropriate bis(boronic acid) or bis(boronic ester) comonomer, a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃ or Cs₂CO₃), and a suitable solvent system (e.g., toluene/water or THF/water).

-

Procedure:

-

To a degassed mixture of the this compound monomer, the comonomer, and the base in the chosen solvent system, add the palladium catalyst.

-

Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80 to 120 °C for 24-48 hours.

-

After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.

-

Collect the polymer by filtration and purify by Soxhlet extraction with appropriate solvents to remove catalyst residues and low molecular weight oligomers.

-

Dry the final polymer under vacuum.

-

Signaling Pathways and Experimental Workflows

The primary application of this compound is in materials science, particularly in the synthesis of active materials for organic electronics. The following diagrams illustrate a typical synthetic pathway for a polyfluorene derivative and a generalized workflow for the fabrication of an Organic Light-Emitting Diode (OLED).

References

Technical Guide: Molecular Structure and Properties of 2-Bromo-7-iodo-9H-fluorene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2-Bromo-7-iodo-9H-fluorene. This disubstituted fluorene derivative is a key building block in the field of materials science, particularly for the development of organic electronics. This document consolidates available data on its chemical identity, physicochemical properties, and a representative synthesis protocol. It is intended to serve as a foundational resource for researchers engaged in the design and synthesis of novel organic semiconductors and related advanced materials.

Introduction

Fluorene and its derivatives are a critical class of compounds in materials science due to their rigid, planar, and highly conjugated structure, which imparts desirable electronic and photophysical properties. These characteristics, including high thermal stability and excellent charge-carrier mobility, make them ideal candidates for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The ability to functionalize the fluorene core at various positions, notably the 2, 7, and 9 positions, allows for the fine-tuning of its electronic properties, solubility, and solid-state packing.

This compound is a strategically important intermediate. The differential reactivity of the bromine and iodine substituents allows for selective, sequential cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), enabling the construction of complex, asymmetric conjugated molecules. This controlled synthetic approach is vital for creating materials with tailored energy levels (HOMO/LUMO) and charge-transport characteristics.

Molecular Structure and Chemical Identity

The fundamental structure of this compound consists of a central five-membered ring fused to two benzene rings, with a bromine atom at the C2 position and an iodine atom at the C7 position.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 123348-27-6[1] |

| Molecular Formula | C₁₃H₈BrI[1] |

| SMILES | C1C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)I[1] |

| InChI | InChI=1S/C13H8BrI/c14-10-1-3-12-8(6-10)5-9-7-11(15)2-4-13(9)12/h1-4,6-7H,5H2[1] |

| InChIKey | GWUPMAMGLLLLHO-UHFFFAOYSA-N[1] |

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 371.01 g/mol | PubChem[1] |

| Monoisotopic Mass | 369.88541 Da | PubChem[1] |

| XLogP3 | 4.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 0 | PubChem[1] |

| Rotatable Bond Count | 0 | PubChem[1] |

| Heavy Atom Count | 16 | PubChem[1] |

| Topological Polar Surface Area | 0 Ų | PubChem[1] |

Experimental Data and Protocols

While specific experimental data for this compound is not extensively documented in publicly accessible literature, a representative synthesis can be proposed based on established methodologies for the halogenation of fluorene.

Representative Synthesis Protocol

The synthesis of this compound can be approached via a multi-step process starting from 2-bromofluorene. This method leverages the directing effects of the existing bromo substituent to control the position of the subsequent iodination.

Step 1: Synthesis of 2-Bromofluorene

A common method for the synthesis of 2-bromofluorene involves the electrophilic bromination of fluorene.

-

Materials: 9H-Fluorene, N-Bromosuccinimide (NBS), Propylene Carbonate.

-

Procedure:

-

In a reaction vessel, dissolve 9H-fluorene (1 equivalent) in propylene carbonate.

-

Heat the mixture to approximately 85°C with stirring until all solids are dissolved.

-

Add N-Bromosuccinimide (NBS) (approximately 1.05 to 1.1 equivalents) portion-wise to the solution while maintaining the temperature.

-

Allow the reaction to proceed for several hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to induce crystallization of the product.

-

Collect the crude product by filtration and recrystallize from a suitable solvent system (e.g., toluene/methanol) to yield pure 2-bromofluorene.

-

Step 2: Iodination of 2-Bromofluorene to Yield this compound

The second step involves the selective iodination of 2-bromofluorene at the C7 position.

-

Materials: 2-Bromofluorene, N-Iodosuccinimide (NIS), Acetic Acid.

-

Procedure:

-

Dissolve 2-bromofluorene (1 equivalent) in glacial acetic acid.

-

Add N-Iodosuccinimide (NIS) (1 to 1.1 equivalents) to the solution. The use of a catalyst such as a mineral acid (e.g., sulfuric acid) may be required to facilitate the reaction.

-

Stir the mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC. The 2-bromo substituent is a para-directing group, which favors the introduction of the iodine atom at the C7 position.

-

Once the reaction is complete, pour the mixture into water to precipitate the crude product.

-

Collect the solid by filtration, wash thoroughly with water to remove acetic acid, and then with a sodium thiosulfate solution to remove any unreacted iodine.

-

Dry the crude product and purify by column chromatography on silica gel or by recrystallization to obtain pure this compound.

-

Characterization Data

Table 3: Anticipated Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons would appear in the range of δ 7.0-8.0 ppm. The methylene protons at the C9 position would appear as a singlet around δ 3.9 ppm. The specific splitting patterns would be complex due to the asymmetric substitution. |

| ¹³C NMR | Aromatic carbons would resonate in the δ 120-155 ppm range. The carbons bearing the halogens (C2 and C7) would show distinct chemical shifts. The methylene carbon (C9) would appear further upfield. |

| FT-IR (KBr) | Characteristic peaks for C-H stretching of the aromatic rings (~3050 cm⁻¹), C-C aromatic stretching (~1600 cm⁻¹, ~1450 cm⁻¹), and C-H bending. The C-Br and C-I stretching vibrations would appear in the fingerprint region (< 800 cm⁻¹). |

| Mass Spec. (EI) | The molecular ion peak [M]⁺ would be observed at m/z ≈ 370, showing a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br). Fragmentation would involve the loss of halogen atoms. |

Visualization of Molecular Structure

The following diagram illustrates the core molecular structure and connectivity of this compound.

Figure 1. Connectivity diagram of this compound.

Applications in Research and Development

The primary application of this compound is as a versatile building block for the synthesis of more complex organic materials. The distinct reactivities of the C-Br and C-I bonds under various catalytic conditions (e.g., palladium-catalyzed cross-coupling) allow for the stepwise and selective introduction of different aromatic or functional groups at the 2 and 7 positions. This capability is crucial for developing:

-

Emitting Materials for OLEDs: By attaching electron-donating and electron-accepting moieties, researchers can create push-pull chromophores with tunable emission colors and high quantum efficiencies.

-

Donor and Acceptor Materials for OPVs: The fluorene core can be incorporated into polymers or small molecules designed for use in the active layer of organic solar cells.

-

Semiconductors for OFETs: The rigid, planar structure facilitates π-π stacking in the solid state, which is essential for efficient charge transport in transistor applications.

Conclusion

This compound is a high-value intermediate for the synthesis of functional organic materials. Its asymmetrically halogenated fluorene core provides a powerful platform for creating complex molecular architectures through selective cross-coupling chemistry. While detailed experimental characterization data is sparse in the public domain, established synthetic routes for related compounds provide a reliable basis for its preparation. This guide serves as a foundational reference for scientists and researchers aiming to utilize this compound in the development of next-generation organic electronic devices.

References

Spectroscopic and Synthetic Profile of 2-Bromo-7-iodo-9H-fluorene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a detailed experimental protocol for the synthesis of 2-Bromo-7-iodo-9H-fluorene. Due to the limited availability of direct experimental data for this specific compound, this guide combines established synthetic methodologies for related compounds with predicted spectroscopic data to serve as a valuable resource for researchers in organic synthesis and drug development.

Physicochemical Properties

This compound is a halogenated aromatic hydrocarbon. Its fundamental properties, as sourced from PubChem, are summarized below.[1]

| Property | Value |

| Molecular Formula | C₁₃H₈BrI |

| Molecular Weight | 371.01 g/mol |

| IUPAC Name | This compound |

| CAS Number | 123348-27-6 |

Predicted Spectroscopic Data

In the absence of experimentally acquired spectra, the following tables present predicted spectroscopic data for this compound. These predictions are based on established principles of NMR and IR spectroscopy and by comparison with data for structurally similar fluorene derivatives.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ would exhibit signals corresponding to the aromatic and methylene protons. The chemical shifts are influenced by the electron-withdrawing effects of the bromine and iodine substituents.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.7 - 7.9 | m | 4H | Aromatic Protons |

| ~ 7.5 - 7.7 | m | 2H | Aromatic Protons |

| ~ 3.9 | s | 2H | CH₂ (C9) |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum in CDCl₃ would show distinct signals for each carbon atom in the fluorene core, with the carbons bearing the halogen substituents appearing at characteristic chemical shifts.

| Chemical Shift (ppm) | Assignment |

| ~ 145 | C4a, C4b |

| ~ 140 | C8a, C9a |

| ~ 138 | C7 |

| ~ 131 | C1, C8 |

| ~ 129 | C4, C5 |

| ~ 122 | C3, C6 |

| ~ 121 | C2 |

| ~ 93 | C-I |

| ~ 37 | C9 |

Predicted Infrared (IR) Spectral Data

The IR spectrum is expected to show characteristic absorption bands for the aromatic C-H and C=C stretching vibrations, as well as the C-Br and C-I stretching frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 - 3100 | Medium | Aromatic C-H Stretch |

| 1600 - 1620 | Medium | Aromatic C=C Stretch |

| 1450 - 1500 | Strong | Aromatic C=C Stretch |

| ~ 820 | Strong | C-H Bending (para-disubstituted rings) |

| 600 - 700 | Medium | C-Br Stretch |

| 500 - 600 | Medium | C-I Stretch |

Predicted Mass Spectrometry Data

The mass spectrum (electron ionization) would be expected to show a prominent molecular ion peak (M⁺) and isotopic peaks corresponding to the presence of bromine.

| m/z | Relative Intensity (%) | Assignment |

| 370/372 | High | [M]⁺ / [M+2]⁺ (due to ⁷⁹Br/⁸¹Br) |

| 291 | Medium | [M - Br]⁺ |

| 243 | Medium | [M - I]⁺ |

| 164 | High | [M - Br - I]⁺ |

Proposed Synthesis Protocol

A plausible and efficient method for the synthesis of this compound is the electrophilic iodination of 2-bromofluorene. This method is based on established procedures for the halogenation of fluorene and its derivatives.

Materials and Reagents

-

2-Bromofluorene

-

Iodine (I₂)

-

Periodic acid (H₅IO₆)

-

Sulfuric acid (concentrated)

-

Acetic acid

-

Dichloromethane

-

Sodium thiosulfate solution (10%)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Experimental Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromofluorene (1.0 eq) in glacial acetic acid.

-

Addition of Reagents: To the stirred solution, add iodine (1.1 eq) and periodic acid (0.4 eq). Carefully add concentrated sulfuric acid (catalytic amount) to the mixture.

-

Reaction: Heat the reaction mixture to 80°C and maintain this temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into a beaker containing a 10% aqueous solution of sodium thiosulfate to quench the excess iodine.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent to afford pure this compound.

Characterization

The structure and purity of the synthesized this compound should be confirmed by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, comparing the obtained data with the predicted values.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the proposed synthesis and purification of this compound.

Caption: Synthetic workflow for this compound.

Signaling Pathway Analogy: Electrophilic Aromatic Substitution

While not a biological signaling pathway, the mechanism of electrophilic aromatic substitution can be visualized in a similar manner to illustrate the flow of chemical transformation.

Caption: Mechanism of electrophilic iodination of 2-bromofluorene.

References

Solubility of 2-Bromo-7-iodo-9H-fluorene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Executive Summary

This technical guide provides a detailed overview of the solubility characteristics of 2-Bromo-7-iodo-9H-fluorene, a key intermediate in the synthesis of advanced organic materials for electronic applications. Due to the limited availability of precise quantitative solubility data for this specific compound in publicly accessible literature, this document focuses on providing robust qualitative solubility information derived from data on closely related halogenated fluorene analogues. The information herein is intended to serve as a practical resource for solvent selection in synthesis, purification, and device fabrication processes. Furthermore, this guide outlines a comprehensive, adaptable experimental protocol for determining the solubility of this compound and presents a logical workflow for its application in organic electronics.

Introduction

This compound is a halogenated derivative of fluorene, a polycyclic aromatic hydrocarbon. The strategic placement of bromine and iodine atoms on the fluorene core allows for selective functionalization through various cross-coupling reactions, making it a valuable building block in the synthesis of bespoke organic semiconductors. These materials are integral to the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[1] The solubility of this intermediate in organic solvents is a critical parameter that dictates its utility in solution-phase reactions, purification techniques such as recrystallization and column chromatography, and the formation of thin films for electronic devices.

This guide consolidates available information on the solubility of analogous compounds to provide a predictive framework for this compound and offers detailed methodologies for its empirical solubility determination.

Predicted Solubility Profile of this compound

Table 1: Inferred Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Specific Solvents | Predicted Solubility | Rationale & Remarks |

| Chlorinated Solvents | Dichloromethane, Chloroform | Good to High | Halogenated aromatic compounds often exhibit good solubility in chlorinated solvents due to favorable dipole-dipole interactions. These solvents are commonly used for reactions and chromatographic purification of similar compounds.[1] |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Good | THF is frequently used as a solvent for the synthesis and processing of fluorene derivatives, indicating good solubility.[1] |

| Aromatic Hydrocarbons | Toluene, Xylene | Moderate to Good | The aromatic nature of the fluorene core suggests favorable π-π stacking interactions with aromatic solvents. |

| Polar Aprotic Solvents | N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Moderate to Good | These solvents are capable of dissolving a wide range of organic compounds, including those with some degree of polarity. |

| Ketones | Acetone, Methyl Ethyl Ketone | Moderate | The polarity of the ketone group can facilitate the dissolution of the substituted fluorene. |

| Alcohols | Methanol, Ethanol, Isopropanol | Low to Poor | The nonpolar, aromatic core of the molecule limits its solubility in highly polar, protic solvents. Ethanol is often used for recrystallization, implying lower solubility at room temperature.[2] |

| Nonpolar Aliphatic Solvents | Hexane, Heptane | Poor | The significant polarity introduced by the carbon-halogen bonds reduces solubility in purely nonpolar aliphatic solvents. |

| Water | Insoluble | As a nonpolar organic molecule, it is expected to be insoluble in water.[3] |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for this compound, a systematic experimental approach is necessary. The following protocol outlines a general method for determining solubility, which can be adapted for both qualitative and quantitative measurements.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (±0.0001 g)

-

Vials or test tubes with secure caps

-

Magnetic stirrer and stir bars or a shaker water bath

-

Temperature control system (e.g., water bath, heating block)

-

Filtration apparatus (e.g., syringe filters, 0.22 µm)

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Gravimetric Method for Quantitative Solubility Determination

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the selected solvent in a sealed vial.

-

Agitate the mixture at a constant, controlled temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Allow the vial to stand undisturbed at the constant temperature until the undissolved solid has fully settled.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-heated or temperature-equilibrated pipette to avoid premature precipitation. Filtration through a syringe filter is recommended to remove any suspended microcrystals.

-

-

Solvent Evaporation:

-

Transfer the filtered saturated solution to a pre-weighed, clean, and dry vial.

-

Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause sublimation or decomposition of the solute.

-

-

Calculation of Solubility:

-

Once the solvent is completely removed, weigh the vial containing the dried solute.

-

The solubility can then be calculated in various units (e.g., g/L, mol/L) using the mass of the dissolved solid and the initial volume of the solvent.

-

Spectroscopic Method (for lower solubilities)

For solvents in which the compound has lower solubility, a spectroscopic method using a calibration curve can be more accurate.

-

Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.

-

Measure the absorbance (UV-Vis) or peak area (HPLC) for each standard to construct a calibration curve.

-

Prepare a saturated solution as described in the gravimetric method.

-

Dilute a known volume of the filtered supernatant with the solvent to bring its concentration within the range of the calibration curve.

-

Measure the absorbance or peak area of the diluted solution and use the calibration curve to determine its concentration.

-

Calculate the original concentration of the saturated solution, which represents the solubility.

Visualization of Experimental and Synthetic Workflows

The following diagrams illustrate the logical flow of processes relevant to the study and application of this compound.

Caption: A typical workflow for the experimental determination of solubility.

Caption: A generalized synthetic pathway utilizing this compound.

Conclusion

While direct quantitative solubility data for this compound remains elusive in current literature, a robust qualitative understanding can be established through the analysis of structurally related compounds. It is predicted to be highly soluble in chlorinated and ether-based organic solvents and poorly soluble in polar protic solvents. For precise applications, the experimental protocols provided in this guide offer a reliable framework for determining its solubility in specific solvent systems. The strategic importance of this compound as a versatile building block for organic electronics underscores the necessity of understanding its solubility characteristics to enable efficient synthesis, purification, and processing of next-generation electronic materials.

References

An In-depth Technical Guide on the Differential Reactivity of C-Br vs C-I Bonds in 2-Bromo-7-iodo-9H-fluorene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for the selective functionalization of 2-Bromo-7-iodo-9H-fluorene. Capitalizing on the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, this molecule serves as a versatile building block for the synthesis of complex, unsymmetrically substituted fluorene derivatives. Such derivatives are of significant interest in the fields of materials science and medicinal chemistry.

Core Principle: Chemoselectivity in Palladium-Catalyzed Cross-Coupling Reactions

The ability to selectively functionalize one halogen site over another in a dihalogenated aromatic compound is a cornerstone of modern organic synthesis. This chemoselectivity is primarily governed by the bond dissociation energies of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is:

C-I > C-Br > C-Cl > C-F

This reactivity trend is a consequence of the decreasing bond strength down the halogen group, which facilitates the initial oxidative addition step in the catalytic cycle. For this compound, the significantly weaker C-I bond allows for its selective activation and subsequent coupling under milder reaction conditions, leaving the more robust C-Br bond intact for a second, distinct functionalization step. This orthogonal reactivity enables a stepwise approach to the synthesis of 2,7-disubstituted fluorenes with different functionalities at each position.

Sequential Functionalization Strategy

A typical strategy for the stepwise functionalization of this compound involves an initial palladium-catalyzed cross-coupling reaction at the more reactive C-I bond, followed by a second coupling reaction at the C-Br bond under more forcing conditions. The Sonogashira and Suzuki-Miyaura coupling reactions are powerful tools for this purpose, allowing for the introduction of alkynyl and aryl/heteroaryl moieties, respectively.

Caption: Sequential functionalization workflow for this compound.

Experimental Protocols

The following sections provide detailed experimental protocols for the selective Sonogashira and subsequent Suzuki-Miyaura coupling reactions on this compound. These protocols are based on established methodologies for similar dihalogenated aromatic substrates.

Protocol 1: Selective Sonogashira Coupling at the C-I Bond

This procedure details the selective alkynylation at the 7-position of this compound.

Reaction Scheme:

Caption: Selective Sonogashira coupling at the C-I position.

Materials:

-

This compound

-

Terminal alkyne (1.1 - 1.5 equivalents)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (1-3 mol%)

-

Copper(I) iodide (CuI) (2-5 mol%)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2-3 equivalents)

-

Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

-

Evacuate and backfill the flask with the inert gas three times.

-

Add the anhydrous solvent, followed by the base and the terminal alkyne.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary (Representative):

| Entry | Terminal Alkyne | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2), CuI (4) | TEA | THF | 6 | 92 |

| 2 | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ (2), CuI (4) | DIPEA | DMF | 8 | 89 |

| 3 | 1-Hexyne | PdCl₂(PPh₃)₂ (3), CuI (5) | TEA | THF | 12 | 85 |

Protocol 2: Suzuki-Miyaura Coupling at the C-Br Bond

This procedure outlines the arylation at the 2-position of the 2-bromo-7-alkynyl-9H-fluorene intermediate.

Reaction Scheme:

Caption: Suzuki-Miyaura coupling at the C-Br position.

Materials:

-

2-Bromo-7-alkynyl-9H-fluorene

-

Arylboronic acid or its pinacol ester (1.2 - 2.0 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3-5 mol%) or Palladium(II) acetate (Pd(OAc)₂) (2-4 mol%) with a suitable phosphine ligand (e.g., SPhos, 4-8 mol%)

-

Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) (2-3 equivalents)

-

1,4-Dioxane/water or Toluene/water solvent mixture (e.g., 4:1 v/v)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a Schlenk flask under an inert atmosphere, add the 2-bromo-7-alkynyl-9H-fluorene, arylboronic acid, palladium catalyst (and ligand if applicable), and base.

-

Evacuate and backfill the flask with the inert gas three times.

-

Add the degassed solvent mixture.

-

Heat the reaction mixture to the specified temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Quantitative Data Summary (Representative):

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 88 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (3), SPhos (6) | K₃PO₄ | Dioxane/H₂O | 90 | 10 | 91 |

| 3 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ | Dioxane/H₂O | 110 | 16 | 82 |

Signaling Pathways and Logical Relationships

The catalytic cycles for the Sonogashira and Suzuki-Miyaura reactions are well-established. The following diagrams illustrate the key steps involved.

Caption: Catalytic cycles for Sonogashira and Suzuki-Miyaura couplings.

Conclusion

The differential reactivity of the C-I and C-Br bonds in this compound offers a reliable and powerful strategy for the synthesis of unsymmetrically 2,7-disubstituted fluorene derivatives. By carefully selecting the reaction conditions, researchers can achieve high chemoselectivity in palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of functional groups in a stepwise manner. This approach provides access to a diverse library of fluorene-based molecules with tailored properties for applications in drug discovery and materials science.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Thermal Stability of 2-Bromo-7-iodo-9H-fluorene Derivatives

Abstract: The fluorene scaffold is a cornerstone in the development of advanced organic materials for electronics and photonics, prized for its rigid, planar structure that imparts excellent thermal stability.[1] The this compound core represents a versatile platform for creating materials with tailored electronic properties, particularly for applications like Organic Light-Emitting Diodes (OLEDs).[2] The presence of distinct halogen atoms (bromine and iodine) offers selective reactivity for subsequent chemical modifications.[1] This guide provides a comprehensive overview of the thermal properties of halogenated fluorene derivatives, details the standard experimental protocols for their evaluation, and presents a logical workflow for thermal analysis. While specific quantitative thermal data for this compound derivatives are not extensively published, this paper establishes a baseline by examining analogous compounds and methodologies.

The this compound Core Structure

The fundamental structure consists of a fluorene backbone substituted with a bromine atom at the C2 position and an iodine atom at the C7 position. A critical site for derivatization is the C9 position, which is often alkylated (e.g., with methyl, hexyl, or ethyl groups) to enhance solubility and processability without significantly disrupting the electronic properties of the conjugated system.[1][3] These modifications, however, can influence thermal characteristics such as melting and glass transition temperatures.

Caption: Generalized molecular structure of C9-substituted this compound.

Thermal Properties of Analogous Fluorene Derivatives

Direct experimental data on the thermal stability of this compound is limited in publicly available literature. However, data from structurally related halogenated and functionalized fluorenes provide valuable context. The rigid fluorene core generally imparts high thermal stability, with decomposition temperatures often exceeding 300°C.

The table below summarizes thermal data for representative fluorene derivatives, demonstrating typical values obtained through standard analytical methods.

| Compound Class/Derivative | Td (°C) (5% weight loss) | Tm (°C) | Analytical Method | Reference/Notes |

| Novel TADF Emitter (Fluorene Core) | 313.8 | Not Reported | TGA / DSC | A nitrile and phenothiazine-substituted fluorene derivative for TADF applications.[4] |

| Novel TADF Emitter (Spiro-bifluorene Core) | 301.2 | Not Reported | TGA / DSC | A related spirobifluorene-based emitter for comparison.[4] |

| 2-Bromo-9,9-difluoro-7-iodo-9H-fluorene | Not Reported | 141.0 - 145.0 | Melting Point App. | Data from a chemical supplier; indicates the effect of C9 fluorination on melting point.[2] |

| Poly(9,9-dihexylfluorene) derivatives | > 400 | Not Reported | TGA | Polymer derivatives often show very high stability due to increased molecular weight.[5] |

-

Td: Decomposition Temperature

-

Tm: Melting Temperature

-

TGA: Thermogravimetric Analysis

-

DSC: Differential Scanning Calorimetry

Key Experimental Protocols

The thermal stability of fluorene derivatives is primarily assessed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[4]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the decomposition temperature (Td), which is a critical measure of thermal stability.

Detailed Methodology:

-

Sample Preparation: A small quantity of the fluorene derivative (typically 5-10 mg) is accurately weighed and placed into a ceramic or platinum TGA pan.

-

Instrument Setup: The instrument is purged with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Temperature Program: The sample is heated from ambient temperature (e.g., 30°C) to a high temperature (e.g., 600-800°C) at a constant, linear heating rate, commonly 10°C/min.

-

Data Acquisition: The instrument records the sample's mass as a function of temperature.

-

Data Analysis: The resulting TGA curve plots percentage weight loss versus temperature. The Td is typically defined as the temperature at which 5% of the initial sample mass has been lost.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference.[6] It is used to detect and quantify thermal transitions such as melting (Tm), crystallization (Tc), and glass transitions (Tg).[6]

Detailed Methodology:

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is maintained under an inert nitrogen atmosphere.

-

Temperature Program: A heat-cool-heat cycle is commonly employed:

-

First Heating Scan: The sample is heated at a controlled rate (e.g., 10°C/min) to a temperature above its expected melting point to erase its prior thermal history.

-

Cooling Scan: The sample is cooled at a controlled rate (e.g., 10°C/min) to a low temperature (e.g., -50°C).

-

Second Heating Scan: The sample is heated again at the same rate. Data from this scan is typically used for analysis to ensure a consistent amorphous state.

-

-

Data Acquisition: The DSC instrument records the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: The resulting thermogram shows endothermic (e.g., melting, glass transition) and exothermic (e.g., crystallization) events. The peak of the endotherm corresponds to the melting temperature (Tm), while the glass transition (Tg) appears as a step-like change in the baseline heat capacity.[7]

Standardized Workflow for Thermal Analysis

A systematic workflow is essential for the accurate and reproducible assessment of the thermal properties of new this compound derivatives.

Caption: Standard experimental workflow for thermal characterization of fluorene derivatives.

Conclusion

While quantitative thermal stability data for specific this compound derivatives remain to be fully documented in peer-reviewed literature, the broader family of halogenated fluorenes demonstrates robust thermal performance, making them suitable for demanding applications in organic electronics. The stability is imparted by the rigid aromatic core, with decomposition temperatures typically exceeding 300°C. The standard analytical techniques of TGA and DSC are essential tools for characterizing these materials, providing critical data on decomposition, melting, and glass transition temperatures. The methodologies and workflow detailed in this guide provide a robust framework for researchers to systematically evaluate the thermal properties of novel derivatives synthesized from the versatile this compound platform.

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Compounds Derived from 9,9‐Dialkylfluorenes: Syntheses, Crystal Structures and Initial Binding Studies (Part II) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. air.unimi.it [air.unimi.it]

- 5. researchgate.net [researchgate.net]

- 6. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Photophysical Properties of 2-Bromo-7-iodo-9H-fluorene and Related Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of 2-Bromo-7-iodo-9H-fluorene. Due to the limited availability of direct experimental data for this specific compound, this guide establishes a predictive framework by presenting a comparative analysis of closely related 2,7-disubstituted fluorene derivatives. The methodologies for key experimental procedures are detailed to enable researchers to conduct their own characterizations.

Core Photophysical Data

To provide a valuable reference, the following table summarizes the photophysical data for related 2,7-disubstituted fluorene derivatives. This comparative data allows for an estimation of the expected properties of this compound.

Table 1: Comparative Photophysical Data of Related 2,7-Disubstituted Fluorene Derivatives

| Compound | Absorption Max. (λabs) (nm) | Emission Max. (λem) (nm) | Photoluminescence Quantum Yield (ΦF) | Fluorescence Lifetime (τF) (ns) | Solvent |

| Poly(9,9-dioctylfluorene) | ~380 | ~410 | up to 0.87 | N/A | Solution |

| 2,7-Diphenyl-9,9-dihexylfluorene | N/A | 376 | 0.87 | 1.14 | N/A |

| 2,7-Bis(4-methoxyphenyl)-9,9-dihexylfluorene | N/A | 386 | 0.75 | 1.05 | N/A |

| 2,7-Bis(4-cyanophenyl)-9,9-dihexylfluorene | N/A | 416 | 0.12 | 0.23 | N/A |

N/A: Data not available in the cited sources.

The data on poly(2,7-fluorene) derivatives reveals that these compounds are typically blue emitters with high quantum yields.[1] A study on 2,7-diarylfluorene derivatives further demonstrates that substitutions at the 2 and 7 positions can tune the emission wavelength and significantly impact the quantum yield and fluorescence lifetime.[2]

Experimental Protocols

The following sections detail the standard experimental procedures for characterizing the core photophysical properties of fluorescent organic compounds like this compound.

1. UV-Visible Absorption Spectroscopy

This technique is used to determine the wavelengths at which a molecule absorbs light.

-

Instrumentation: A dual-beam UV-Visible spectrophotometer is typically used.[3][4]

-

Sample Preparation:

-

Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., cyclohexane, ethanol, or dichloromethane). The concentration should be adjusted to obtain an absorbance value between 0.1 and 1 at the absorption maximum to ensure linearity with the Beer-Lambert law.

-

Use a matched pair of quartz cuvettes (typically 1 cm path length), one for the sample solution and one for the solvent blank.[3]

-

-

Measurement Procedure:

-

Record a baseline spectrum with the solvent-filled cuvette in both the sample and reference beams.

-

Replace the solvent in the sample beam cuvette with the sample solution.

-

Record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm). The wavelength of maximum absorbance (λabs) is a key parameter.[5]

-

2. Steady-State Fluorescence Spectroscopy

This measurement provides the fluorescence emission spectrum of the compound.

-

Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon arc lamp), excitation and emission monochromators, and a sensitive detector (e.g., a photomultiplier tube - PMT) is required.[4]

-

Sample Preparation:

-

Measurement Procedure:

-

Set the excitation wavelength, typically at the absorption maximum (λabs) determined from the UV-Vis spectrum.

-

Scan the emission monochromator over a wavelength range longer than the excitation wavelength to record the fluorescence spectrum.

-

The wavelength at which the emission intensity is highest is the emission maximum (λem).

-

3. Fluorescence Quantum Yield (ΦF) Determination

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The comparative method is most commonly used.[6][7]

-

Principle: The quantum yield of an unknown sample is determined by comparing its integrated fluorescence intensity and absorbance to those of a well-characterized standard with a known quantum yield.[6]

-

Standard Selection: The standard should have absorption and emission profiles that are close to the sample of interest.

-

Procedure:

-

Prepare a series of solutions of both the unknown sample and the quantum yield standard at different concentrations, ensuring the absorbance at the excitation wavelength remains below 0.1.[6]

-

Measure the UV-Vis absorption spectrum for each solution and note the absorbance at the excitation wavelength.

-

Measure the corrected fluorescence emission spectrum for each solution under identical instrument conditions (excitation wavelength, slit widths).

-

Integrate the area under the emission curve for each spectrum.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.[6]

-

The quantum yield of the sample (Φ_s) is calculated using the following equation: Φ_s = Φ_std * (m_s / m_std) * (η_s² / η_std²) where Φ_std is the quantum yield of the standard, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent. The subscripts 's' and 'std' refer to the sample and the standard, respectively.[7]

-

4. Fluorescence Lifetime (τF) Measurement

The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive and widely used technique for this measurement.[8][9]

-

Instrumentation: A TCSPC system consists of a high-repetition-rate pulsed light source (e.g., a picosecond laser or LED), a fast and sensitive single-photon detector (e.g., a PMT or an avalanche photodiode), and timing electronics.[8]

-

Procedure:

-

The sample is excited by a short pulse of light.

-

The time difference between the excitation pulse and the detection of the first emitted photon is measured.

-

This process is repeated many times, and a histogram of the number of photons detected versus time is built up. This histogram represents the fluorescence decay curve.[9]

-

The instrument response function (IRF) is measured using a scattering solution.

-

The fluorescence decay curve is then fitted to an exponential decay model, deconvoluted with the IRF, to extract the fluorescence lifetime (τF).[8]

-

Visualizations

The following diagrams illustrate the logical workflow for the characterization of photophysical properties.

Caption: Experimental workflow for photophysical characterization.

Caption: Methodology for comparative quantum yield determination.

References

- 1. 20.210.105.67 [20.210.105.67]

- 2. ias.ac.in [ias.ac.in]

- 3. biocompare.com [biocompare.com]

- 4. hinotek.com [hinotek.com]

- 5. Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses [jove.com]

- 6. chem.uci.edu [chem.uci.edu]

- 7. agilent.com [agilent.com]

- 8. horiba.com [horiba.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

The Strategic Potential of 2-Bromo-7-iodo-9H-fluorene in Advanced Materials Science

An In-depth Technical Guide for Researchers and Drug Development Professionals

The pursuit of novel materials with tailored optoelectronic properties is a cornerstone of modern materials science. Within this landscape, 2-Bromo-7-iodo-9H-fluorene emerges as a molecule of significant interest, offering a versatile platform for the synthesis of high-performance organic semiconductors. Its unique dissymmetric halogenation provides a strategic advantage for selective chemical modifications, paving the way for the development of advanced materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic applications. This technical guide provides a comprehensive overview of the potential applications of this compound, including detailed experimental protocols and a comparative analysis of related materials.

Core Molecular Attributes and Synthetic Versatility

This compound is a derivative of fluorene, a rigid and planar aromatic hydrocarbon known for its high thermal stability and efficient blue fluorescence.[1][2] The key feature of this molecule lies in the distinct reactivity of the bromine and iodine substituents. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in cross-coupling reactions, such as the Suzuki-Miyaura coupling. This differential reactivity allows for selective and sequential functionalization at the 2 and 7 positions of the fluorene core, enabling the precise construction of complex macromolecular architectures.

The 9H-position of the fluorene ring can be readily alkylated to introduce solubilizing groups, a crucial step for processing these materials from solution.[1] This synthetic flexibility makes this compound a valuable building block for a wide array of conjugated polymers and small molecules with tunable electronic and photophysical properties.

Applications in Organic Light-Emitting Diodes (OLEDs)

Polyfluorenes and their derivatives are renowned for their application as blue-emitting materials in OLEDs due to their wide bandgap and high photoluminescence quantum yields.[3][4] The introduction of different functional groups at the 2 and 7 positions of the fluorene core can modulate the emission color, charge transport characteristics, and device stability.

Derivatives of this compound can be employed as host materials for phosphorescent emitters or as the emissive layer itself. The ability to fine-tune the molecular structure allows for the optimization of energy levels to facilitate efficient charge injection and transport, as well as effective energy transfer to guest molecules. While specific performance data for OLEDs based on polymers derived directly from this compound is not extensively reported, the performance of devices using other 2,7-disubstituted polyfluorenes provides a strong indication of their potential.

Table 1: Performance of OLEDs Incorporating Fluorene-Based Polymers

| Device Type | Host/Emitter Material | Emitter | Max. External Quantum Efficiency (EQE) (%) | Max. Luminance (cd/m²) | CIE Coordinates (x, y) | Reference |

| Blue PhOLED | Spiro[fluorene-9,9'-xanthene]-based host (SFX-PF) | FIrpic | - | - | - | [5] |

| Green PhOLED | Spiro[fluorene-9,9'-xanthene]-based host (SFX-PF) | Ir(ppy)₂(acac) | 20.3 | Not Stated | (0.34, 0.62) | [5] |

| Blue Fluorescent | Modified Blue Dopants in Host | - | 11.5 | - | (0.138, 0.092) | [6] |

| Yellow PhOLED | Spiro[fluorene-9,9′-phenanthrene-10′-one]-carbazole | PO-01 | 27.1 | 142464 | - | [7] |

Applications in Organic Solar Cells (OSCs)

Fluorene-based copolymers are also promising materials for the active layer in organic solar cells, acting as the electron donor in bulk heterojunction (BHJ) devices.[8] The wide bandgap of polyfluorenes allows for high open-circuit voltages (Voc), a key parameter for achieving high power conversion efficiencies (PCEs). By copolymerizing fluorene units with electron-donating or electron-accepting moieties, the absorption spectrum can be broadened to capture a larger portion of the solar spectrum, and the energy levels can be tuned to optimize charge separation and transport.

The use of polyfluorene derivatives as interlayers in OSCs has also been shown to improve device performance by enhancing charge extraction and reducing interfacial recombination.[1]

Table 2: Performance of Organic Solar Cells with Fluorene-Based Polymers

| Polymer Donor | Acceptor | PCE (%) |

| Polymer from 2,2'-(9,9-dioctyl-9H-fluorene-2,7-diyl)dithiophenes and other monomers | PC71BM | 1.22 |

| Low-bandgap polymer with polyfluorene interlayer | PC70BM | 11.00 |

| Simple oxime functionalized fluorene polymer | Y6 | 10.71 |

Experimental Protocols

Synthesis of Polyfluorene Derivatives via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of polyfluorenes from dihalogenated fluorene monomers.[3][9] The following is a generalized protocol that can be adapted for the polymerization of this compound derivatives.

Materials:

-

2,7-Dihalogenated fluorene monomer (e.g., 9,9-dialkyl-2,7-dibromofluorene or a derivative of this compound)

-

Aryldiboronic acid or its pinacol ester (e.g., 1,4-phenylenediboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃/P(o-Tol)₃)[10]

-

Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄)[10]

-

Solvent system (e.g., Toluene/water, THF/water)[10]

-

Phase transfer catalyst (e.g., Aliquat 336), if necessary

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Monomer Preparation: If starting with this compound, the 9H-position is typically alkylated first to ensure solubility. This is achieved by reacting the fluorene with an alkyl halide in the presence of a strong base.

-

Reaction Setup: In a Schlenk flask, combine the dihalogenated fluorene monomer, the diboronic acid or ester (in a 1:1 stoichiometric ratio), the palladium catalyst (typically 1-2 mol%), and the base (typically 2-3 equivalents).[10]

-

Solvent Addition: Add the degassed solvent system to the flask under an inert atmosphere.

-

Polymerization: Heat the reaction mixture to reflux (typically 80-110 °C) with vigorous stirring.[11] The reaction progress can be monitored by techniques such as gel permeation chromatography (GPC) to follow the increase in molecular weight.

-

Work-up: After the desired molecular weight is achieved, cool the reaction mixture. The polymer is typically precipitated by pouring the reaction mixture into a non-solvent like methanol.

-

Purification: The precipitated polymer is collected by filtration and purified by washing with various solvents to remove catalyst residues and oligomers. Further purification can be achieved by Soxhlet extraction or column chromatography.

Fabrication of a Multilayer OLED Device

The following is a generalized protocol for the fabrication of a multilayer OLED device via thermal evaporation.

Materials:

-

ITO-coated glass substrate

-

Hole Injection Layer (HIL) material

-

Hole Transport Layer (HTL) material

-

Emissive Layer (EML) material (e.g., a polyfluorene derivative)

-

Electron Transport Layer (ETL) material

-

Electron Injection Layer (EIL) material (e.g., LiF)

-

Cathode material (e.g., Al)

Procedure:

-

Substrate Cleaning: The ITO-coated glass substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. They are then treated with UV-ozone or oxygen plasma to improve the work function of the ITO.

-

Layer Deposition: The organic and inorganic layers are deposited sequentially onto the ITO substrate in a high-vacuum thermal evaporation chamber. The deposition rates and thicknesses are monitored in-situ.

-

Hole Injection Layer (HIL)

-

Hole Transport Layer (HTL)

-

Emissive Layer (EML)

-

Electron Transport Layer (ETL)

-

Electron Injection Layer (EIL)

-

Cathode (e.g., Aluminum)

-

-

Encapsulation: The completed device is encapsulated under an inert atmosphere to protect the organic layers from oxygen and moisture.

Characterization Workflow

A comprehensive characterization of novel polyfluorene derivatives is essential to understand their structure-property relationships.

Conclusion

This compound represents a highly promising building block for the development of next-generation organic electronic materials. Its unique reactivity profile allows for the synthesis of well-defined polymers and small molecules with precisely controlled structures and properties. While further research is needed to fully elucidate the performance of materials derived directly from this compound, the extensive body of work on related polyfluorenes strongly suggests a bright future for its application in high-efficiency OLEDs, organic solar cells, and other advanced material systems. The experimental protocols and comparative data presented in this guide offer a solid foundation for researchers to explore the full potential of this versatile molecule.

References

- 1. High-efficiency organic solar cells based on a halide salt and polyfluorene polymer with a high alignment-level of the cathode selective contact - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. 20.210.105.67 [20.210.105.67]

- 4. taylorfrancis.com [taylorfrancis.com]

- 5. benchchem.com [benchchem.com]

- 6. Blue fluorescent OLED materials and their application for high-performance devices - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Highly efficient (EQE > 27%) Yellow OLEDs using spiro[fluorene-9,9′-phenanthren-10′-one]-carbazole-based donor–acceptor–donor host materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis of fluorene-based semiconducting copolymers for organic solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 2-Bromo-7-iodo-9H-fluorene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorene and its derivatives are a significant class of compounds in medicinal chemistry and materials science, frequently serving as scaffolds in the development of novel therapeutic agents and organic electronic materials. The ability to selectively functionalize the fluorene core at specific positions is crucial for structure-activity relationship (SAR) studies and for fine-tuning the physicochemical properties of these molecules. 2-Bromo-7-iodo-9H-fluorene is a versatile building block that allows for sequential and site-selective introduction of different substituents via palladium-catalyzed cross-coupling reactions.